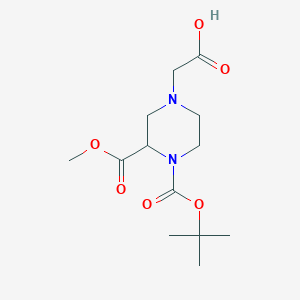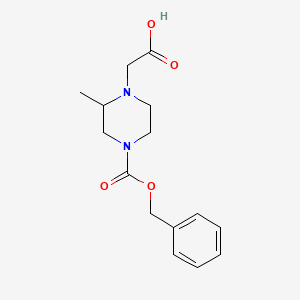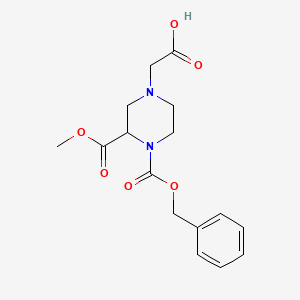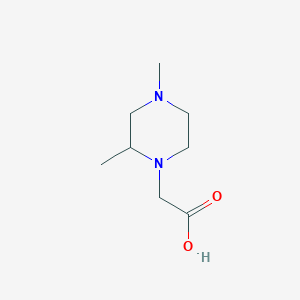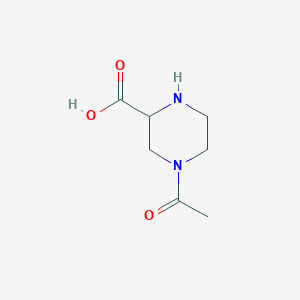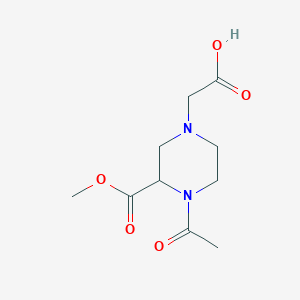
1-Acetyl-4-carboxymethyl-piperazine-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-carboxymethyl-piperazine-2-carboxylic acid methyl ester is a complex organic compound belonging to the piperazine class Piperazines are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-carboxymethyl-piperazine-2-carboxylic acid methyl ester typically involves multiple steps, starting with the formation of piperazine derivatives. One common approach is the acylation of piperazine with acetic anhydride, followed by the introduction of carboxymethyl groups through reactions with appropriate reagents like chloroacetic acid. The final step involves esterification using methanol in the presence of a strong acid catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve high purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-carboxymethyl-piperazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the methyl ester group to a carboxylic acid.
Reduction: Reduction reactions can reduce the acetyl group to an alcohol.
Substitution: Substitution reactions can replace the carboxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Piperazine-2-carboxylic acid
Reduction: Piperazine-2-carboxylic acid methyl ester with an alcohol group
Substitution: Various derivatives depending on the substituent introduced
Scientific Research Applications
This compound has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a building block in the design of biologically active compounds.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Acetyl-4-carboxymethyl-piperazine-2-carboxylic acid methyl ester exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic outcomes. The exact mechanism would vary based on the context of its use and the specific biological system it targets.
Comparison with Similar Compounds
Piperazine-2-carboxylic acid
Piperazine-2-carboxylic acid methyl ester
1-Acetyl-piperazine
Uniqueness: 1-Acetyl-4-carboxymethyl-piperazine-2-carboxylic acid methyl ester stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-acetyl-3-methoxycarbonylpiperazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-7(13)12-4-3-11(6-9(14)15)5-8(12)10(16)17-2/h8H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVXQFKYTHKANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1C(=O)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
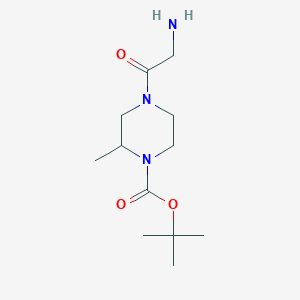
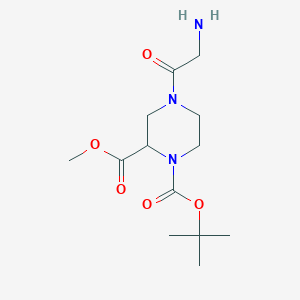
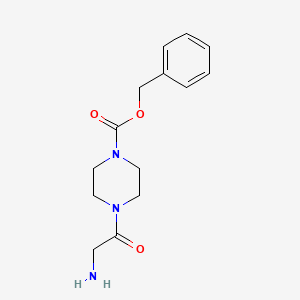
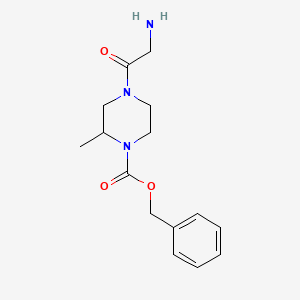
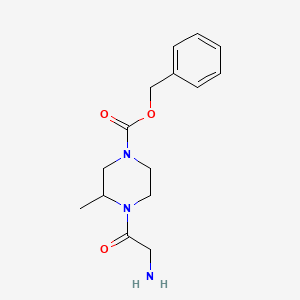
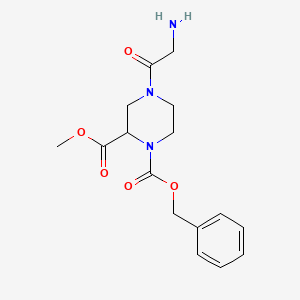
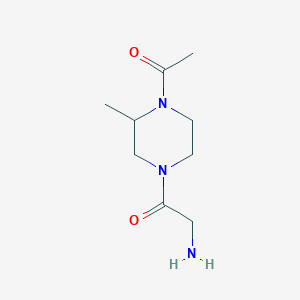
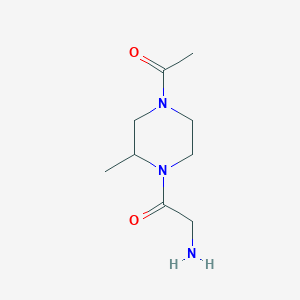
![1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate](/img/structure/B7932160.png)
